molecular formula C13H18O3 B8745076 4-(6-Hydroxyhexyloxy)benzaldehyde CAS No. 96735-91-0

4-(6-Hydroxyhexyloxy)benzaldehyde

Cat. No.: B8745076
CAS No.: 96735-91-0
M. Wt: 222.28 g/mol
InChI Key: YCKLLCWNZUJZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Hydroxyhexyloxy)benzaldehyde (CAS: 96735-91-0) is a benzaldehyde derivative with a hydroxyhexyloxy substituent at the para position. Its molecular formula is C₁₃H₁₈O₃, and it has a molecular weight of 222.28 g/mol and a density of 1.083 g/cm³ . The compound features a benzaldehyde core modified by a 6-hydroxyhexyloxy chain, which introduces both hydrophilic (hydroxyl group) and lipophilic (hexyl chain) properties.

Properties

CAS No.

96735-91-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(6-hydroxyhexoxy)benzaldehyde

InChI

InChI=1S/C13H18O3/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11,14H,1-4,9-10H2

InChI Key

YCKLLCWNZUJZHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

  • 4-(6-Hydroxyhexyloxy)benzaldehyde : Contains a 6-hydroxyhexyloxy group (-O-(CH₂)₅-OH) at the para position.
  • 4-Hydroxybenzaldehyde (CAS: 123-08-0): Simplest derivative with a hydroxyl (-OH) group at the para position; molecular formula C₇H₆O₂ .
  • 4-(Hexyloxy)benzaldehyde (CAS: 5736-94-7): Features a hexyloxy group (-O-(CH₂)₅-CH₃); molecular formula C₁₃H₁₈O₂ .
  • 4-(4-Nitrophenoxy)benzaldehyde (CAS: N/A): Substituted with a nitro-phenoxy group, enhancing electrophilicity .

Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility Characteristics
This compound 222.28 1.083 Not reported Likely polar due to hydroxyl group
4-Hydroxybenzaldehyde 122.12 - Sublimes at 110–115 Soluble in ethanol, ether
4-(Hexyloxy)benzaldehyde 206.28 - 149–151 (0.0007 bar) Lipophilic due to hexyl chain
4-(4-Nitrophenoxy)benzaldehyde 243.20 - Not reported Poor solubility in water

Data Tables

Table 1: Key Structural and Physical Properties

Compound Molecular Formula Substituent Molecular Weight (g/mol) Density (g/cm³)
This compound C₁₃H₁₈O₃ -O-(CH₂)₅-OH 222.28 1.083
4-Hydroxybenzaldehyde C₇H₆O₂ -OH 122.12 -
4-(Hexyloxy)benzaldehyde C₁₃H₁₈O₂ -O-(CH₂)₅-CH₃ 206.28 -

Q & A

Q. How does the hydroxyhexyloxy group influence reactivity in nucleophilic additions?

  • Electronic Effects : The electron-donating alkoxy group activates the aromatic ring toward electrophilic substitution but deactivates the aldehyde via resonance, slowing nucleophilic attacks (e.g., Grignard reactions).
  • Steric Effects : The hexyl chain may hinder access to the aldehyde in bulky reagents, necessitating longer reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.